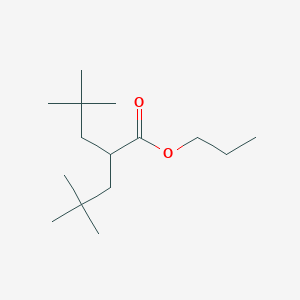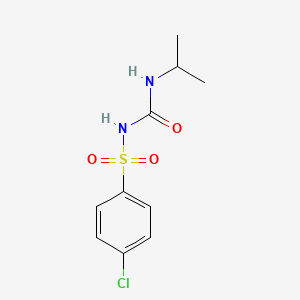
1-(4-Chlorophenyl)sulfonyl-3-propan-2-ylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)sulfonyl-3-propan-2-ylurea is an organic compound that belongs to the class of sulfonylureas It is characterized by the presence of a sulfonyl group attached to a urea moiety, with a 4-chlorophenyl group and a propan-2-yl group as substituents
Preparation Methods
The synthesis of 1-(4-Chlorophenyl)sulfonyl-3-propan-2-ylurea typically involves the reaction of 4-chlorobenzenesulfonyl chloride with isopropylamine, followed by the addition of urea. The reaction conditions often include the use of a suitable solvent such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature or under reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
1-(4-Chlorophenyl)sulfonyl-3-propan-2-ylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Chlorophenyl)sulfonyl-3-propan-2-ylurea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diabetes due to its structural similarity to other sulfonylureas.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)sulfonyl-3-propan-2-ylurea involves its interaction with specific molecular targets. In the context of its potential use as an antidiabetic agent, it is believed to act by stimulating the release of insulin from pancreatic beta cells. This is achieved through the inhibition of ATP-sensitive potassium channels, leading to membrane depolarization and subsequent calcium influx, which triggers insulin secretion.
Comparison with Similar Compounds
1-(4-Chlorophenyl)sulfonyl-3-propan-2-ylurea can be compared with other sulfonylureas such as:
- Tolbutamide
- Glibenclamide
- Glipizide
While these compounds share a common sulfonylurea structure, this compound is unique due to its specific substituents, which may confer different pharmacokinetic and pharmacodynamic properties. This uniqueness can influence its efficacy, potency, and side effect profile in therapeutic applications.
Properties
CAS No. |
2281-78-9 |
|---|---|
Molecular Formula |
C10H13ClN2O3S |
Molecular Weight |
276.74 g/mol |
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-3-propan-2-ylurea |
InChI |
InChI=1S/C10H13ClN2O3S/c1-7(2)12-10(14)13-17(15,16)9-5-3-8(11)4-6-9/h3-7H,1-2H3,(H2,12,13,14) |
InChI Key |
PDOVTZKFRPAFHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)NS(=O)(=O)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



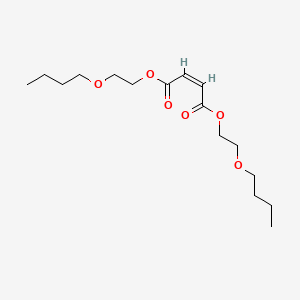
![2,2'-[Ethane-1,2-diylbis(phenylazanediyl)]di(ethan-1-ol)](/img/structure/B14744872.png)

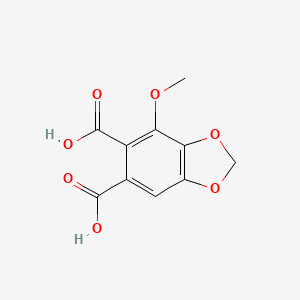
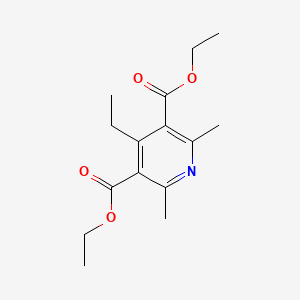
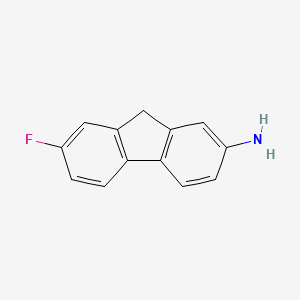
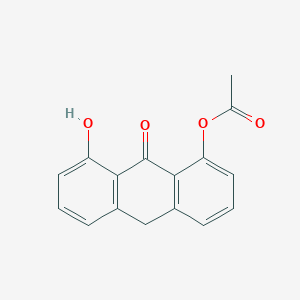
![Diethyl [2-(diethylamino)prop-1-en-1-yl]phosphonate](/img/structure/B14744917.png)
![[4-(Oxoarsanyl)phenyl]arsonic acid](/img/structure/B14744929.png)
![N-Cyclohexyl-N-[1,4-dioxo-3-(pyrrolidin-1-yl)-1,4-dihydronaphthalen-2-yl]acetamide](/img/structure/B14744938.png)
![5-[[1-(2,5-dioxopyrrolidin-1-yl)-2H-pyridin-2-yl]disulfanyl]pentanoate](/img/structure/B14744947.png)

